2,4-dimethoxy-N-(2-nitrophenyl)benzamide

説明

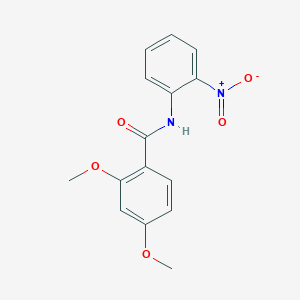

2,4-Dimethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group and a 2-nitrophenylamine moiety. Its molecular formula is C₁₅H₁₄N₂O₅ (MW = 302.28 g/mol). The compound is synthesized via condensation of 2,4-dimethoxybenzoic acid with 2-nitroaniline using activating agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Its structural features—electron-donating methoxy groups and an electron-withdrawing nitro group—impart unique physicochemical properties, making it relevant in medicinal chemistry. For instance, derivatives of this scaffold have been explored for osteogenic activity in human mesenchymal stem cells and as intermediates in synthesizing tetrazole derivatives .

特性

分子式 |

C15H14N2O5 |

|---|---|

分子量 |

302.28 g/mol |

IUPAC名 |

2,4-dimethoxy-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C15H14N2O5/c1-21-10-7-8-11(14(9-10)22-2)15(18)16-12-5-3-4-6-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) |

InChIキー |

ILRQZKOUPHOTQU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |

正規SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,4-dimethoxy-N-(2-nitrophenyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy groups in the target compound enhance solubility and steric bulk compared to halogenated analogs (e.g., 4-bromo or 2,4-dichloro derivatives), which exhibit stronger electron-withdrawing effects .

- Nitro Group Positioning : The ortho-nitro group in this compound induces greater steric hindrance and intramolecular hydrogen bonding compared to para-nitro isomers, influencing binding interactions in biological systems .

Biological Activity: Osteogenic Potential: The target compound’s dimethoxy groups may facilitate interactions with osteogenic receptors, as seen in daidzein analogs . In contrast, bromo or chloro derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) are primarily studied for crystallographic properties rather than bioactivity .

Synthetic Accessibility :

- The target compound is synthesized in moderate yields (~80%) via DCC/DMAP-mediated coupling , whereas halogenated analogs (e.g., 4-bromo derivative) require simpler reflux conditions but lack functional group diversity .

Computational and Experimental Insights

- Crystallographic Data: The 4-bromo analog crystallizes in a monoclinic system with two independent molecules per asymmetric unit, displaying intermolecular N–H···O hydrogen bonds . Similar interactions likely occur in the target compound, influencing its solid-state stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。